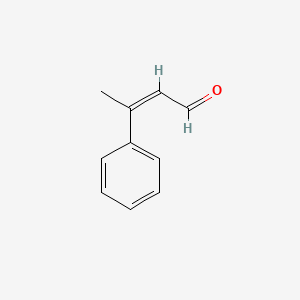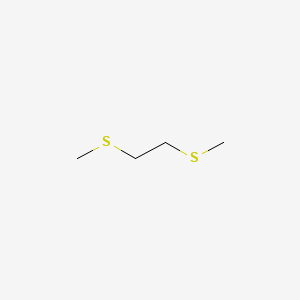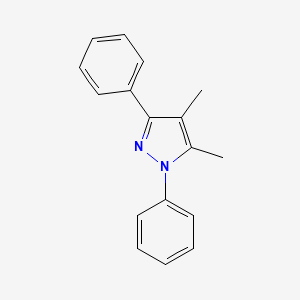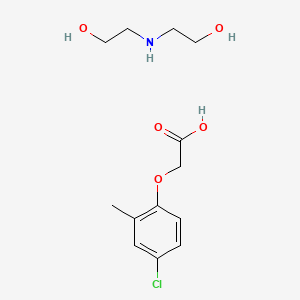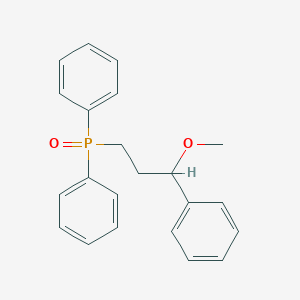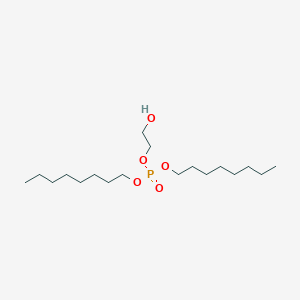
2-Hydroxyethyl dioctyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl dioctyl phosphate is an organophosphorus compound with the molecular formula C18H39O5P. It is a phosphate ester that is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, flame retardant, and lubricant additive.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction, and the product is purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl dioctyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the ester bond and the formation of phosphoric acid and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines, resulting in the formation of substituted phosphate esters.
Major Products Formed:
- Hydrolysis products include phosphoric acid and dioctyl alcohol.
- Oxidation products include various phosphoric acid derivatives.
- Substitution reactions yield substituted phosphate esters.
Scientific Research Applications
2-Hydroxyethyl dioctyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its biocompatibility in medical devices.
Industry: It is widely used as a flame retardant, lubricant additive, and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl dioctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications in the polymer industry.
Tris(2-chloroethyl) phosphate: A flame retardant with similar chemical properties and industrial uses.
2-Hydroxyethyl phosphate: A simpler phosphate ester with similar reactivity but different applications.
Uniqueness: 2-Hydroxyethyl dioctyl phosphate is unique due to its combination of hydrophilic and hydrophobic properties, making it an effective plasticizer and flame retardant. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
10525-87-8 |
|---|---|
Molecular Formula |
C18H39O5P |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-hydroxyethyl dioctyl phosphate |
InChI |
InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 |
InChI Key |
NNKQYDOXBOCFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OCCO |
Related CAS |
57344-02-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





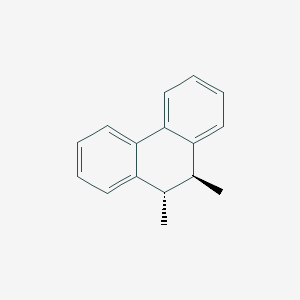

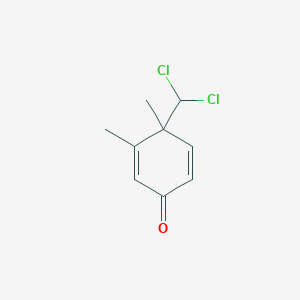
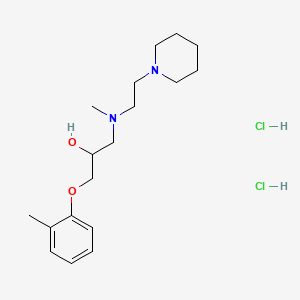
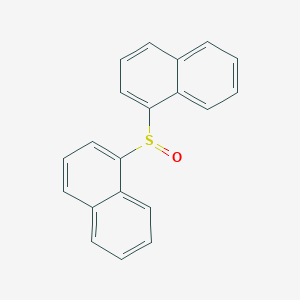
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
